molecular formula C13H17NOS B2877621 N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide CAS No. 2361638-79-9

N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide

Cat. No. B2877621
M. Wt: 235.35
InChI Key: XUYAGSOAWCHRFS-UHFFFAOYSA-N
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Description

N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPSPA and is a derivative of the well-known drug, modafinil. MPSPA has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The exact mechanism of action of MPSPA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels is thought to enhance cognitive function and improve memory retention.

Biochemical And Physiological Effects

MPSPA has been shown to have various biochemical and physiological effects. In animal models, MPSPA has been shown to increase wakefulness and reduce the amount of time spent in non-rapid eye movement (NREM) sleep. MPSPA has also been shown to increase locomotor activity and reduce anxiety-like behavior. In addition, MPSPA has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.

Advantages And Limitations For Lab Experiments

MPSPA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models. MPSPA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using MPSPA in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the effects of MPSPA may vary depending on the species being studied, which can make it difficult to extrapolate results to humans.

Future Directions

There are several future directions for the study of MPSPA. One potential direction is to further investigate the mechanism of action of MPSPA. This could involve studying the effects of MPSPA on specific neurotransmitter pathways or investigating the role of MPSPA in the regulation of sleep-wake cycles. Another potential direction is to investigate the potential use of MPSPA as a treatment for sleep disorders or cognitive impairment. This could involve conducting clinical trials to assess the safety and efficacy of MPSPA in humans. Finally, MPSPA could be used as a lead compound for the development of new drugs with similar properties. This could involve synthesizing new compounds based on the structure of MPSPA and testing their effects in animal models.

Synthesis Methods

MPSPA can be synthesized using various methods, including the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargylamine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride. Both methods have been successful in synthesizing MPSPA with high yields and purity.

Scientific Research Applications

MPSPA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPSPA has been shown to enhance cognitive function and improve memory retention in animal models. In pharmacology, MPSPA has been studied for its potential as a treatment for sleep disorders, such as narcolepsy and sleep apnea. In medicinal chemistry, MPSPA has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[1-(2-methylsulfanylphenyl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-4-13(15)14-10(2)9-11-7-5-6-8-12(11)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYAGSOAWCHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1SC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide

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